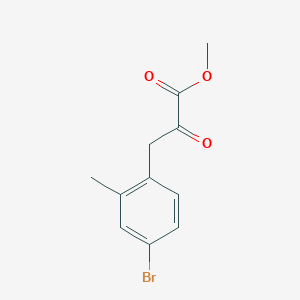

Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate

Description

Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate is a methyl ester derivative featuring a substituted phenyl ring with bromine and methyl groups at the 4- and 2-positions, respectively. The 2-oxopropanoate moiety introduces a reactive ketone group, making the compound a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, influencing its electronic properties and reactivity .

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

VZNZTXWOYUCZQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring and the ester functional group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Differences and Research Findings

Electronic Effects and Reactivity: The 4-bromo-2-methylphenyl substituent in the target compound balances electron-withdrawing (Br) and steric effects (methyl), moderating its reactivity compared to analogs. For instance, the electron-deficient 4-fluoro-2-nitrophenyl analog () undergoes faster nucleophilic substitution due to the strong electron-withdrawing nitro group, whereas the methyl group in the target compound may slow such reactions . Methyl 3-(4-methoxyphenyl)-2-oxopropanoate () exhibits enhanced electron density on the phenyl ring due to the methoxy group, favoring electrophilic aromatic substitution reactions, unlike the bromo-substituted compound .

Synthetic Utility: The target compound is used in DBU-mediated condensations to form furan-2(5H)-ones (e.g., 4-(4-bromophenyl)-3-hydroxy-5-(3-hydroxyphenyl)furan-2(5H)-one), a reaction pathway shared with its non-methylated analog (Methyl 3-(4-bromophenyl)-2-oxopropanoate) . In contrast, methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride () incorporates an amino group, enabling participation in Schiff base formation or cyclization reactions, which are inaccessible to the target compound .

Biological Activity: While biological data for the target compound is sparse, structurally related hydroxy γ-lactones derived from Methyl 3-(4-bromophenyl)-2-oxopropanoate demonstrate antimicrobial and anti-inflammatory properties .

Crystallographic and Physical Properties: Analogous compounds, such as methyl 3-(4-chlorophenyl)-2-(imidazolidinone)-3-oxopropanoate, crystallize in monoclinic systems with C–H···O hydrogen bonds, suggesting that the target compound may adopt similar packing arrangements . The bromine atom increases molecular weight and density compared to fluoro or methoxy analogs, influencing solubility and melting points.

Biological Activity

Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological properties, synthesis methods, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound belongs to the class of ketone esters, which are known for their versatility in organic synthesis. The compound can be synthesized through various methods, often involving the reaction of bromo-substituted aromatic compounds with appropriate carbonyl precursors.

Synthesis Example:

A common synthetic route involves the reaction of 4-bromo-2-methylphenyl with malononitrile in the presence of acid catalysts. This reaction leads to the formation of intermediates that can be further processed to yield this compound with high yields .

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacologically active compound.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown inhibitory effects on lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH can lead to reduced glycolysis and impaired energy production in cancer cells, making it a target for cancer therapy .

Enzyme Inhibition

This compound has also demonstrated potential as an enzyme inhibitor. The compound's structure allows it to interact with various biological targets, including enzymes involved in inflammatory pathways. Its use as a lead compound for developing new anti-inflammatory drugs is under investigation, particularly in the context of leukotriene biosynthesis inhibition .

Case Studies

- Inhibition of Tumor Growth : A study evaluated the effects of this compound on pancreatic cancer cell lines. The results showed that treatment with this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. This suggests its potential application in developing therapeutic agents against pancreatic cancer .

- Anti-inflammatory Properties : Another investigation focused on the compound's ability to inhibit leukotriene synthesis. In vitro assays demonstrated that this compound effectively reduced leukotriene levels in human immune cells, indicating its potential as an anti-inflammatory agent .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.